molecular formula C9H10O2S B14735642 Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide CAS No. 6383-16-0

Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide

Cat. No.: B14735642
CAS No.: 6383-16-0
M. Wt: 182.24 g/mol
InChI Key: KBYXDHDXOXUXLN-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the family of benzothiophenes. This compound is characterized by a fused ring structure consisting of a benzene ring and a thiophene ring, with a methyl group at the 3-position and a dioxide group at the 1,1-position. It is known for its significant applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under mild reaction conditions . Another method includes the electrochemically-promoted synthesis using graphite felt electrodes under constant current electrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. The use of highly efficient catalytic systems, such as Rh/N-methylated ZhaoPhos ligand L2, allows for the production of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides on a gram scale with high yield and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiophenes, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and

Properties

CAS No.

6383-16-0

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C9H10O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3

InChI Key

KBYXDHDXOXUXLN-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)C2=CC=CC=C12

Origin of Product

United States

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